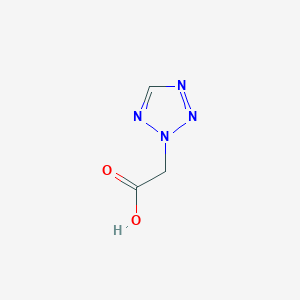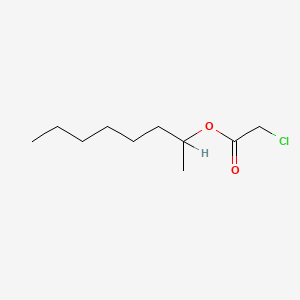
5-甲基异苯二甲酸
描述
5-Methylisophthalic acid is a useful research compound. Its molecular formula is C9H8O4 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Methylisophthalic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41436. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Methylisophthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylisophthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
催化活性和材料合成
5-甲基异苯二甲酸(5-MIP)已被用于合成新型材料,并展示了显著的催化活性。例如,它在合成通过延伸过渡金属嫁接的ε-Keggin多氧阴离子形成的新型二维网络中发挥了关键作用,显示出对溴酸盐还原的显著电催化活性(Dong et al., 2015)。此外,它还参与了构建具有不同结构和功能的配位聚合物,例如用于Fe3+检测的发光传感和用于Knoevenagel缩合反应的催化剂(Zhang et al., 2017),(Liu et al., 2020)。
热力学和晶体学
在晶体学和热力学中,5-MIP已被研究其在形成不同晶体结构和热力学性质中的作用。已进行了钠5-甲基异苯二甲酸单水合物的合成和热力学分析,为其热力学功能和生成焓提供了见解(Jin et al., 2012)。
药物和医疗应用
5-MIP在医学领域找到了应用,特别是在开发用于临床护理效果的配位聚合物方面。例如,一项研究证明了利用含有5-MIP的Cu(II)基配位聚合物来抑制精神分裂症中多巴胺能神经元的过度活动(Tian et al., 2020)。
环境和传感应用
5-MIP已被应用于环境传感和保护。基于5-MIP的阴离子金属有机框架已被开发为一种独特的开启式荧光化学传感器,用于在水溶液中超灵敏检测抗生素(Li et al., 2020)。
安全和危害
作用机制
Target of Action
5-Methylisophthalic acid is primarily used in the synthesis of a La(III)–Co(II) heterometallic framework . The primary targets of this compound are lanthanum (III) chloride hydrate and cobalt (II) acetate .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of a la(iii)–co(ii) heterometallic framework . This suggests that it may be involved in metal-organic framework (MOF) synthesis pathways.
Result of Action
It’s known that the compound is used in the synthesis of a la(iii)–co(ii) heterometallic framework , suggesting that it may have a role in the formation of these complex structures.
Action Environment
It’s known that the compound’s reaction with its targets occurs under ionothermal conditions , suggesting that temperature and pressure may play a role in its action.
生化分析
Biochemical Properties
5-Methylisophthalic acid plays a significant role in various biochemical reactions. It can interact with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 5-Methylisophthalic acid can be used in the synthesis of heterometallic frameworks, which involve reactions with lanthanum(III) chloride hydrate and cobalt(II) acetate . These interactions highlight the compound’s versatility in forming complex structures that can be utilized in biochemical and industrial applications.
Molecular Mechanism
At the molecular level, 5-Methylisophthalic acid exerts its effects through binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, altering the biochemical pathways within cells. For example, the compound’s ability to form heterometallic frameworks suggests that it can interact with metal ions, potentially influencing metalloprotein functions . Additionally, changes in gene expression may occur due to the compound’s impact on transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methylisophthalic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term impact on cellular function. Studies have shown that 5-Methylisophthalic acid is relatively stable under standard laboratory conditions
属性
IUPAC Name |
5-methylbenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-5-2-6(8(10)11)4-7(3-5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZBHPUNQNKBOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198143 | |
| Record name | Uvitic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499-49-0 | |
| Record name | 5-Methyl-1,3-benzenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylisophthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylisophthalic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41436 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Uvitic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylisophthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYLISOPHTHALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L828A4V3R6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-Methylisophthalic acid?
A1: The molecular formula of 5-Methylisophthalic acid is C9H8O4. Its molecular weight is 180.16 g/mol.
Q2: What spectroscopic data is available for characterizing 5-Methylisophthalic acid?
A2: Researchers commonly employ Infrared (IR) spectroscopy to characterize H2mip. [, , , , , , , , , , , , , , , , , , , , , , , , , ] The characteristic peaks correspond to the stretching vibrations of the carboxyl groups and aromatic ring. Additionally, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure and environment of the molecule.
Q3: How does the performance of 5-Methylisophthalic acid-based MOFs and CPs vary under different conditions?
A3: The performance of H2mip-based MOFs and CPs can be influenced by factors such as temperature, pH, and solvent media. [, ] For instance, researchers have observed variations in dimensionality and topology of frameworks synthesized at different temperatures and pH values. [] Additionally, the presence of different functional groups in the 5-position of the isophthalic acid, such as -CH3, -OH, or -NO2, can impact the resulting structures and properties of the CPs. [, ]
Q4: What are some notable applications of 5-Methylisophthalic acid-based materials due to their stability under various conditions?
A4: H2mip-based materials have demonstrated potential in applications such as gas storage and separation, catalysis, and sensing. [, , , , , , , , , , , , , , , , , , , , , , , , , ] Their stability under various conditions makes them suitable candidates for these applications.
Q5: Are there any studies exploring the catalytic activity of 5-Methylisophthalic acid-containing MOFs or CPs?
A5: Yes, studies have shown that some H2mip-containing MOFs and CPs exhibit catalytic activity in reactions such as Knoevenagel condensation and styrene epoxidation. []
Q6: How do the substituents on the 5-Methylisophthalic acid ligand influence the catalytic activity of the resulting materials?
A6: The presence of different substituents at the 5-position of the H2mip ligand can alter the electronic properties and steric hindrance around the metal centers within the framework, thereby impacting the catalytic activity and selectivity of the resulting materials. []
Q7: What are the common coordination modes exhibited by 5-Methylisophthalic acid in MOFs and CPs?
A7: H2mip typically acts as a bridging ligand, connecting metal centers through its two carboxylate groups. It can adopt various coordination modes, including monodentate, bidentate, and bridging modes, contributing to the structural diversity of the resulting frameworks. [, , , , , , , , , , , , , , , , , , , , , , , ]
Q8: What types of metal ions have been successfully incorporated into MOFs and CPs using 5-Methylisophthalic acid?
A8: A wide range of metal ions, including transition metals (e.g., Cu2+, Co2+, Ni2+, Zn2+, Cd2+, Mn2+), lanthanides (e.g., Sm3+, Eu3+, Tb3+), and Pb2+, have been successfully incorporated into MOFs and CPs using H2mip. [, , , , , , , , , , , , , , , , , , , , , , , , , ] The choice of metal ion can significantly influence the structural features, stability, and properties of the resulting materials.
Q9: How does the choice of co-ligand impact the structural diversity of 5-Methylisophthalic acid-based frameworks?
A9: The use of various N-donor co-ligands, such as dipyridyl derivatives (e.g., 4,4'-bipyridine, 1,2-bis(4-pyridyl)ethane), bis(imidazole) compounds, and tris(4-pyridyl)-1,3,5-triazine, in conjunction with H2mip, allows for fine-tuning of the framework dimensionality and pore size. [, , , , , , , ] The flexibility and length of the co-ligand, along with its coordination preferences, contribute to the structural diversity of the resulting MOFs and CPs.
Q10: Do 5-Methylisophthalic acid-based MOFs and CPs exhibit photoluminescence?
A10: Yes, many H2mip-based MOFs and CPs exhibit photoluminescence in the solid state. [, , , , ] The luminescent properties can be attributed to ligand-centered transitions, metal-centered transitions, or a combination of both, depending on the specific metal ions and co-ligands present in the framework.
Q11: Have any sensing applications been explored for these luminescent 5-Methylisophthalic acid-based materials?
A11: Research has explored the potential of some H2mip-based materials as luminescent sensors for the detection of specific analytes, such as metal ions (e.g., Fe3+, UO22+), anions (e.g., CrO42-, Cr2O72-), and small molecules (e.g., nitrofurantoin). [, , ] The sensitivity and selectivity of these materials as sensors are influenced by the nature of the metal ions, co-ligands, and the framework structure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-Methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1293838.png)






